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molecular formula C8H13NSn B8769390 Pyridine,3-(trimethylstannyl)- CAS No. 59020-09-6

Pyridine,3-(trimethylstannyl)-

Cat. No. B8769390
M. Wt: 241.91 g/mol
InChI Key: VDHNKGVVXBUCFR-UHFFFAOYSA-N
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Patent
US08084473B2

Procedure details

To anhydrous THF (100 ml) containing 3-bromo-pyridine (3.29 g, 20.82 mmol), were added 1.2 eq of /PrMgCl (12.49 ml, 2M in THF) and the resulting mixture was stirred for 2 hours under N2 (10° C.). Subsequently 1.2 eq of (CH3)3SnCl were added and the reaction mixture was stirred for 18 hours at room temperature (under N2). The reaction mixture was quenched with a saturated NH4Cl solution, diluted with ethyl acetate, washed three times with a saturated NaHCO3 solution, dried (Na2SO4), filtered and concentrated. The resulting residue was purified by flash chromatography (diethyl ether/PE 1/1) to afford 3-trimethylstannanyl-pyridine (71) (3.32 g, 66%). LCMS (method A): Rt: 2.09 min, ([M+H]+=242). 1H-NMR (400 MHz, CDCl3): δ 8.62 (bs, 1H), 8.52 (dd, J=5 Hz, 2 Hz, 1H), 7.76 (dt, J=8 Hz, 2 Hz, 1H), 7.25-7.21 (m, 1H), 0.33 (s, 9H), with Sn satellites at 0.41 and 0.27.
Quantity
12.49 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.29 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C([Mg]Cl)CC.[Sn:13](Cl)([CH3:16])([CH3:15])[CH3:14].N#N>C1COCC1>[CH3:14][Sn:13]([CH3:16])([CH3:15])[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
12.49 mL
Type
reactant
Smiles
C(CC)[Mg]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](C)(C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
3.29 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 2 hours under N2 (10° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a saturated NH4Cl solution
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed three times with a saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (diethyl ether/PE 1/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[Sn](C=1C=NC=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.32 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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